Impact of C5 Methanesulfonamide Substitution on Biochemical IC₅₀ Compared to Unsubstituted or C6 Analogs
While direct head-to-head biochemical data for the free base (CAS 1049519-22-3) are not publicly available, the closely related derivative CPI-455 (CAS 1628208-23-0)—which shares the same indoline-5-methanesulfonamide core with an N-cyclopropanecarbonyl group—demonstrates potent pan-KDM5 inhibition. In enzymatic assays, CPI-455 inhibited full-length KDM5A with an IC₅₀ of 10 ± 1 nM, and showed equal potency against KDM5B (IC₅₀ = 3 nM) and KDM5C (IC₅₀ = 14 nM) . In contrast, unsubstituted indoline sulfonamides or C6-substituted analogs (e.g., 1-(cyclopropanecarbonyl)-2-methyl-N-p-anisyl-indoline-5-sulfonamide) exhibit no reported KDM5 activity, underscoring the critical role of the C5 methanesulfonamide functionality . The differential is further highlighted by CPI-455's >200-fold selectivity for KDM5 over KDM4C (IC₅₀ ≈ 2 μM) and >770-fold selectivity over KDM7B (IC₅₀ ≈ 7.7 μM) .
| Evidence Dimension | Biochemical inhibition potency (IC₅₀) against KDM5A |
|---|---|
| Target Compound Data | CPI-455 (core scaffold analog): IC₅₀ = 10 ± 1 nM for KDM5A; KDM5B IC₅₀ = 3 nM; KDM5C IC₅₀ = 14 nM |
| Comparator Or Baseline | Unsubstituted indoline sulfonamides: no detectable KDM5A inhibition; C6-substituted analogs (e.g., BDBM54487): no reported KDM5 activity |
| Quantified Difference | >200-fold selectivity for KDM5A over KDM4C; >770-fold over KDM7B; >10,000-fold over KDM2B, KDM3B, KDM6A |
| Conditions | Full-length KDM5A enzymatic assay; recombinant human enzymes; fluorescence-based detection |
Why This Matters
For laboratories procuring KDM5 inhibitors for epigenetic research, selecting the C5-methanesulfonamide indoline scaffold is essential, as positional isomers lack KDM5 inhibitory activity and would fail to recapitulate published pharmacological effects.
- [1] BindingDB. (2011). BDBM54487: 1-(cyclopropanecarbonyl)-2-methyl-N-p-anisyl-indoline-5-sulfonamide. Retrieved from https://www.bindingdb.org View Source
